molecular formula C16H17FN2 B1418523 2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline CAS No. 1153396-20-3

2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline

Cat. No.: B1418523
CAS No.: 1153396-20-3
M. Wt: 256.32 g/mol
InChI Key: QLIHGYOBIUYVBX-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a quinoline moiety fused with a fluorinated aniline, making it a valuable candidate for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Coupling Reaction: The final step involves coupling the quinoline moiety with the fluorinated aniline through a nucleophilic substitution reaction, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

    2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-bromoaniline: Similar structure but with a bromine atom instead of fluorine.

    2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-iodoaniline: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline imparts unique electronic properties, enhancing its potential as a pharmacophore and in material science applications. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets and improved stability in various chemical environments.

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2/c17-14-7-8-15(18)13(10-14)11-19-9-3-5-12-4-1-2-6-16(12)19/h1-2,4,6-8,10H,3,5,9,11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIHGYOBIUYVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
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2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
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2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
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2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
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2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
Reactant of Route 6
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline

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